molecular formula C8H8ClNO2S B13243038 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride

6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride

Cat. No.: B13243038
M. Wt: 217.67 g/mol
InChI Key: BJULNQFMMDQYDY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Taxonomy of Polycyclic Pyridine Derivatives

The compound 6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride belongs to the class of fused bicyclic heterocycles, combining a pyridine ring with a cyclopentane moiety. Its IUPAC name derives from the bicyclic system’s numbering: the pyridine nitrogen occupies position 1, with the cyclopentane fused across positions 2 and 3 (Figure 1). The "6,7-dihydro" designation indicates partial saturation of the cyclopentane ring, while the sulfonyl chloride (-SO₂Cl) group is appended to position 7 of the fused system.

Table 1: Structural Taxonomy of Select Cyclopenta[b]pyridine Derivatives

Compound Name Molecular Formula Key Substituents CAS Number
Cyclopenta[b]pyridine C₈H₉N None 533-37-9
6,7-Dihydro-5H-cyclopenta[b]pyridine C₈H₁₁N Saturated cyclopentane N/A
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride C₈H₁₀ClNO₂S -SO₂Cl at position 7 1523056-20-3

The fusion pattern ([b] notation) specifies that the cyclopentane shares two adjacent carbon atoms with the pyridine ring, creating a planar bicyclic core. This structural motif appears in pharmacologically active compounds, including intermediates for kinase inhibitors.

Significance of Sulfonyl Chloride Functionality in Heterocyclic Chemistry

Sulfonyl chlorides serve as versatile electrophilic reagents due to the chloride-leaving group’s susceptibility to nucleophilic displacement. In 6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride, the -SO₂Cl group enables:

  • Sulfonamide Formation : Reaction with amines yields sulfonamides, a common motif in drug discovery. For example, coupling with pyrrolidine derivatives generates candidates for protease inhibition.
  • Cross-Coupling Reactions : Palladium-catalyzed couplings at the sulfonyl chloride position facilitate carbon-sulfur bond formation.
  • Polymer Functionalization : The compound acts as a monomer in synthesizing sulfonated polyaromatic materials for ion-exchange membranes.

Recent advances in sulfonyl chloride synthesis, such as the Sandmeyer chlorosulfonylation using anilines and sulfur dioxide surrogates, have improved access to derivatives. However, regioselective installation of -SO₂Cl on fused heterocycles remains challenging due to competing electrophilic substitution pathways.

Synthesis Pathway Highlights

  • Diazotization-Chlorosulfonylation : 3-Aminopyridine undergoes diazotization with NaNO₂/HCl, followed by reaction with SO₂/CuCl to yield pyridine-3-sulfonyl chloride.
  • Manganese-Catalyzed Oxidation : Mn(OTf)₂ and tert-butyl hydroperoxide oxidize 2,3-cyclopentenopyridine analogues to ketone intermediates, which are subsequently chlorinated.

Properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO2S/c9-13(11,12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2

InChI Key

BJULNQFMMDQYDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S(=O)(=O)Cl)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of triethylamine in ethanol at room temperature, followed by crystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and proteins. The molecular pathways involved depend on the specific biological target and the nature of the nucleophile.

Comparison with Similar Compounds

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPD Derivatives)

Synthesis: CAPD derivatives are synthesized via Knoevenagel condensation between cyclopentanone and aromatic aldehydes, followed by cycloaddition with acrylonitrile and sodium alkoxide catalysts. Reactions are efficient (∼2 hours reflux) and yield high-purity products without chromatography . Applications: These carbonitrile derivatives exhibit 97.7% corrosion inhibition efficiency in sulfuric acid, attributed to mixed physical/chemical adsorption on carbon steel surfaces. Density functional theory (DFT) and Monte Carlo simulations correlate their performance with electron-donating substituents and planar molecular geometry . Comparison: Unlike the sulfonyl chloride, CAPD derivatives are non-reactive intermediates optimized for corrosion inhibition.

Multi-Substituted Cyclopenta[b]pyridines (Thiophene/Aryl Derivatives)

Synthesis: Derivatives with aryl (e.g., 4-chlorophenyl, 4-bromophenyl) or thiophene substituents are synthesized via multi-step reactions involving cyclopentanone and substituted aldehydes. Products are characterized by IR, $^1$H NMR, and $^{13}$C NMR . Key Features: Substituents at the 4-position of the pyridine ring influence electronic properties and steric bulk. For example, electron-withdrawing groups (e.g., -Br, -Cl) enhance stability, while methoxy groups increase solubility . Comparison: The sulfonyl chloride’s -SO₂Cl group introduces higher reactivity compared to aryl/thiophene substituents. However, steric effects at position 3 may limit accessibility in further reactions compared to 4-position derivatives.

Sulfonyl Chloride-Containing Heterocycles

Sulfonate Pyridazine Derivatives

Synthesis: Pyridazine sulfonates (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) are synthesized by reacting sulfonyl chlorides with hydroxyl-containing pyridazines in pyridine at 5°C . Applications: Sulfonate esters are common in medicinal chemistry (e.g., prodrugs, enzyme inhibitors).

Data Tables

Table 2: Reactivity and Functionalization Potential

Compound Type Reactivity Profile Derivatization Example Limitations
Sulfonyl chloride High electrophilicity; reacts with amines, alcohols Sulfonamide formation Hydrolysis-prone; requires dry conditions
Carbonitrile (CAPD) Low reactivity; stable in acidic media None described Limited to corrosion inhibition
Aryl-substituted derivatives Tunable electronic properties Further cross-coupling reactions Steric hindrance at substituted positions

Research Findings and Gaps

  • Structural Insights : DFT studies confirm that electron-rich substituents enhance CAPD derivatives’ adsorption on metal surfaces . The sulfonyl chloride’s position 3 substituent may sterically hinder interactions compared to 4-position analogs.
  • Comparative studies with its positional isomer (7-sulfonyl chloride) are also lacking.

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride is a heterocyclic compound known for its unique structural features and potential biological activities. This compound, characterized by a cyclopenta[b]pyridine core with a sulfonyl chloride functional group, has garnered interest in medicinal chemistry due to its electrophilic nature and ability to form covalent bonds with biological targets. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C8H8ClNO2S
  • Molecular Weight : 217.67 g/mol
  • IUPAC Name : 6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride
  • Canonical SMILES : C1CC2=C(C1S(=O)(=O)Cl)N=CC=C2

The biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride primarily arises from its ability to act as an electrophile due to the sulfonyl chloride group. This characteristic enables it to participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids in proteins. The resulting covalent modifications can lead to inhibition or activation of target enzymes and proteins, influencing numerous biochemical pathways.

Medicinal Chemistry

Research indicates that derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride exhibit potential as inhibitors of protein kinases and other therapeutic targets. For instance, studies have shown that certain analogs can inhibit deubiquitinases (DUBs), which are critical in regulating protein degradation pathways linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Inhibition of Deubiquitinases :
    • A study screened various compounds for their ability to inhibit USP7 and UCHL1 deubiquitinases. Among the tested compounds, several showed significant inhibitory activity at concentrations below 50 μM, indicating the potential of sulfonyl chloride derivatives in targeting these enzymes .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity tests on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that certain derivatives exhibited moderate cytotoxic effects, with IC50 values around 86 μM . This suggests a promising avenue for developing anticancer agents based on this compound.
  • Antimicrobial Activity :
    • Related compounds have been tested for antibacterial properties against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives displayed MIC values indicating effective antibacterial activity .

Synthesis Methods

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride typically involves multicomponent reactions. A common synthetic route includes the condensation of malononitrile with hydrogen sulfide and aldehydes under specific reaction conditions. The sulfonyl chloride group can be introduced through chlorosulfonation reactions.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneLacks sulfonyl chloride groupLimited reactivity compared to sulfonyl derivatives
2,3-CyclopentenopyridineShares cyclopenta[b]pyridine corePotentially less active due to lack of electrophilic functionality

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